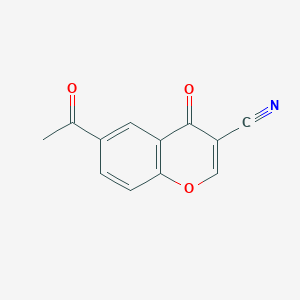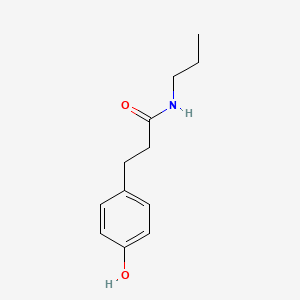
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile, also known as this compound, is a heterocyclic compound belonging to the chromone family. It is characterized by the presence of a benzopyran ring system with an acetyl group at the 6-position, a carbonyl group at the 4-position, and a nitrile group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-oxo-4H-chromene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyanochromone with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Addition Reactions: Hydrazine and phenylhydrazine can add to the carbonitrile function, forming iminohydrazine intermediates that further cyclize to yield pyrazole derivatives.
Substitution Reactions: The compound can undergo substitution reactions with nucleophiles, such as amines, to form Schiff bases and other derivatives.
Common Reagents and Conditions
Hydrazine and Phenylhydrazine: Used in addition reactions to form pyrazole derivatives.
Amines: Used in substitution reactions to form Schiff bases.
Bases: Such as pyridine, used to facilitate cyclization reactions.
Major Products Formed
Pyrazole Derivatives: Formed from the addition of hydrazine or phenylhydrazine.
Schiff Bases: Formed from the reaction with amines.
Aplicaciones Científicas De Investigación
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Reactive Oxygen Species (ROS) Scavenging: Its antioxidant properties allow it to scavenge ROS, protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-4H-chromene-3-carbonitrile: Lacks the acetyl group at the 6-position.
6-isopropyl-4-oxo-4H-1-benzopyran-3-carbonitrile: Has an isopropyl group instead of an acetyl group.
Uniqueness
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile is unique due to the presence of the acetyl group at the 6-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other chromone derivatives and contributes to its specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
61776-44-1 |
|---|---|
Fórmula molecular |
C12H7NO3 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
6-acetyl-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H7NO3/c1-7(14)8-2-3-11-10(4-8)12(15)9(5-13)6-16-11/h2-4,6H,1H3 |
Clave InChI |
OJYATRCBIWZSHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)OC=C(C2=O)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B8752723.png)





![6-Ethyl-5-[4-(methylamino)-3-nitrophenyl]pyrimidine-2,4-diamine](/img/structure/B8752763.png)


